4-Propargylbenzyl alcohol
Overview
Description
4-Propargylbenzyl alcohol is an organic compound characterized by the presence of a benzyl alcohol group substituted with a propargyl group at the para position. This compound is of significant interest in organic chemistry due to its unique structural features, which combine the reactivity of both the benzyl alcohol and the propargyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propargylbenzyl alcohol can be synthesized through various methods. One common approach involves the alkylation of benzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Propargylbenzyl alcohol undergoes a variety of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The propargyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium cyanide (NaCN) can be used.
Major Products
Oxidation: 4-Propargylbenzaldehyde or 4-Propargylbenzoic acid.
Reduction: 4-Allylbenzyl alcohol or 4-Propylbenzyl alcohol.
Substitution: 4-Azidobenzyl alcohol or 4-Cyanobenzyl alcohol.
Scientific Research Applications
4-Propargylbenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-Propargylbenzyl alcohol involves its interaction with various molecular targets and pathways. The propargyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The benzyl alcohol group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol: Similar in structure but lacks the benzyl group.
Benzyl alcohol: Similar in structure but lacks the propargyl group.
4-Allylbenzyl alcohol: Similar but contains an allyl group instead of a propargyl group.
Uniqueness
4-Propargylbenzyl alcohol is unique due to the combination of the benzyl alcohol and propargyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(4-prop-2-ynylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h1,4-7,11H,3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFBMUWZGGIREA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462553 | |
Record name | (4-prop-2-ynyl-phenyl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51176-48-8 | |
Record name | (4-prop-2-ynyl-phenyl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(prop-2-yn-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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